molecular formula C5H6S2 B1581906 2-Methylthiophene-3-thiol CAS No. 2527-76-6

2-Methylthiophene-3-thiol

Cat. No. B1581906
CAS RN: 2527-76-6
M. Wt: 130.2 g/mol
InChI Key: AQXLMAYNBMTBHD-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-thiol is an organosulfur compound with the formula C5H6S2 . It has a molecular weight of 130.231 . The IUPAC Standard InChI is InChI=1S/C5H6S2/c1-4-5(6)2-3-7-4/h2-3,6H,1H3 .


Molecular Structure Analysis

The molecular structure of 2-Methylthiophene-3-thiol consists of a five-membered ring with one sulfur atom, and a methyl group attached to the second carbon atom .


Physical And Chemical Properties Analysis

2-Methylthiophene-3-thiol has a molecular weight of 130.23 .

Scientific Research Applications

Hydrogen Storage

  • Hydrogenation of 2-Methylthiophene : Alkyl-substituted thiophenes, including 2-Methylthiophene, have been explored as potential hydrogen carriers. Their dehydrogenation reactions occur under relatively mild conditions. In a study, various catalysts were tested for hydrogenating 2-Methylthiophene, with noble metals showing the highest selectivity towards the desired hydrogenated products (Zhao, Oyama, & Naeemi, 2010).

Electronic Structure Studies

  • Structural Analysis of Polythiophenes : The electronic structures of thiophene oligomers and derivatives, including 2-Methylthiophene, were studied using semi-empirical quantum mechanical methods. The study revealed insights into the bonding and structural stability of polythiophenes, which are significant in conducting polymer research (Kiliç, Toppare, & Yurtsever, 1996).

Photorearrangement Applications

  • Green-Light Responsive Perylene Bisimides : Novel methylthiophene/benzo[b]thiophene perylene bisimide thiol-precursors were developed that release thiols via green-light-induced photorearrangement. This photorelease enabled subsequent thiol-ene click ligation, demonstrating potential applications in photochemical synthesis (Zhang et al., 2023).

Vibrational Study

  • Ab Initio Vibrational Study of Thiophene Derivatives : A theoretical vibrational study on 2-Methylthiophene using ab initio methods at the RHF 6-31 G** level provided detailed insights into the vibrational spectra and structural parameters of this compound. The findings are useful in understanding molecular interactions and properties (Hernández et al., 1997).

Corrosion Inhibition

  • Inhibition of Zinc Corrosion : Compounds containing methylthiophenyl moiety, including derivatives of 2-Methylthiophene, have been found effective in inhibiting corrosion of zinc in acidic mediums. A study employing density functional theory calculations analyzed the inhibition mechanisms and molecular structures of these compounds (Gece & Bilgiç, 2012).

Safety And Hazards

When handling 2-Methylthiophene-3-thiol, it is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be used only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, and eye/face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methylthiophene-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-4-5(6)2-3-7-4/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXLMAYNBMTBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179920
Record name 2-Methylthiophene-3-thiol
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Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

186.00 to 187.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-thiophenethiol
Source Human Metabolome Database (HMDB)
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Solubility

slightly
Record name 2-Methyl-3-thiophenethiol
Source Human Metabolome Database (HMDB)
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Product Name

2-Methylthiophene-3-thiol

CAS RN

2527-76-6
Record name 2-Methyl-3-thiophenethiol
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Record name 3-Mercapto-2-methylthiophene
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Record name 2-Methylthiophene-3-thiol
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Record name 2-methylthiophene-3-thiol
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Record name 3-MERCAPTO-2-METHYLTHIOPHENE
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Record name 2-Methyl-3-thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039787
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039787
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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